molecular formula C8H12N2O2S B3188635 N,4-dimethylbenzenesulfonohydrazide CAS No. 22547-51-9

N,4-dimethylbenzenesulfonohydrazide

Cat. No.: B3188635
CAS No.: 22547-51-9
M. Wt: 200.26 g/mol
InChI Key: NWHQWDAMGMGFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,4-dimethylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.262 g/mol . Another compound, “N’-[(Methoxycarbonyl)sulfanyl]-N,4-dimethylbenzenesulfonohydrazide”, has a similar structure and is often associated with it .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzenesulfonohydrazide group, which includes a benzene ring attached to a sulfonohydrazide group . The compound also contains two methyl groups attached to the nitrogen atom and the fourth carbon of the benzene ring .

Properties

CAS No.

22547-51-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N,4-dimethylbenzenesulfonohydrazide

InChI

InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3

InChI Key

NWHQWDAMGMGFOF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

22547-51-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL three necked round bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an atmosphere of nitrogen was added THF (25 mL), methylhydrazine (2.53 g, 2.92 mL, 55 mmol), and triethylamine (4.35 g, 5.99 mL, 55 mmol). The temperature of the mixture was lowered to approximately 5° C. and 4-methylbenzenesulfonyl chloride (9.5 g, 50 mmol) dissolved in 25 mL of THF was added dropwise at a rate such that the temperature did not rise over 10° C. The cooling bath was removed and the mixture was allowed to stir overnight at RT. Ether (100 mL) was added to the reaction mixture and the resulting slurry was washed with water (50 mL), brine (50 mL), dried (Na2SO4), and the solvent was removed in vacuo to give 9.5 g (95% yield) of the title product. 1H NMR (CDCl3) δ 7.7 (d, 2H), 7.4 (d, 2H), 3.6 (s, b, 2H), 2.8 (s, 3H), 2.4 (s, 3H)
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
methylhydrazine
Quantity
2.92 mL
Type
reactant
Reaction Step Three
Quantity
5.99 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
95%

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